Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate
Overview
Description
Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a carbamate structure, which is further connected to a chiral (1S)-1-(4-hydroxyphenyl)ethyl moiety. The presence of the hydroxyl group on the phenyl ring enhances its solubility and potential interactions with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites. For instance, it may act as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that similar carbamates exhibit moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 27.38 μM to 46.35 μM for related compounds .
- Receptor Modulation : The compound may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways. This interaction is vital for its therapeutic effects, particularly in neuropharmacology.
1. Antioxidant Activity
This compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals effectively, contributing to their potential in preventing cellular damage .
2. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in various studies. It may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Anticancer Potential
Recent studies suggest that benzyl carbamates may exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, structural analogs have shown promising results in inhibiting cancer cell proliferation through various pathways .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Neurodegenerative Diseases : A study demonstrated that related carbamate compounds could significantly improve cognitive function in animal models of Alzheimer's disease through cholinesterase inhibition .
- Cancer Treatment : In vitro studies showed that benzyl carbamates could reduce the viability of breast cancer cells by inducing apoptosis, suggesting potential as an adjunct therapy in oncology .
Properties
IUPAC Name |
benzyl N-[(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFBMMMWZMROW-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733293 | |
Record name | Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645391-89-5 | |
Record name | Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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